molecular formula C6H4N2 B1314018 2-Ethynylpyrimidine CAS No. 37972-24-0

2-Ethynylpyrimidine

Cat. No. B1314018
CAS RN: 37972-24-0
M. Wt: 104.11 g/mol
InChI Key: BMNUHRHTDNKJII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-ethynylpyrimidine consists of a pyrimidine ring with an ethynyl group attached. The exact mass of the molecule is 104.037445 Da .


Physical And Chemical Properties Analysis

2-Ethynylpyrimidine has a density of 1.1±0.1 g/cm3, a boiling point of 228.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It has a molar refractivity of 29.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 93.2±5.0 cm3 .

Scientific Research Applications

Antimicrobial Activities

2-Ethynylpyrimidine derivatives, such as 2,4-diamino-6-methyl-5-ethynylpyrimidines, have been synthesized and evaluated for their inhibitory effects on dihydrofolate reductase. These compounds exhibit in vitro activity against various species of opportunistic fungi and the protozoan Toxoplasma gondii, indicating their potential use in treating infections caused by these organisms (Jones et al., 1999).

Development of Functional Organic Materials

Ethynylpyrimidine derivatives with specific structural modifications, such as star-shaped ethynylpyrimidine with long alkoxyl side chains, have been synthesized. These compounds demonstrate unique properties like blue light emission fluorescence and self-assembling capabilities, suggesting their potential application in developing novel functional organic materials (Achelle et al., 2009).

Synthesis and Optimization Techniques

Studies have developed practical approaches for synthesizing 4-ethynylpyrimidines. These methods involve the condensation of specific compounds and provide facile access to both protected and unprotected 4-ethynylpyrimidines, which are valuable in various chemical syntheses (Golubev et al., 2014).

DNA Synthesis Tracking

5-Ethynyl-2'-deoxyuridine (EdU), an analogue of thymidine, can be incorporated into DNA, allowing for the tagging and imaging of DNA synthesis in cells. This technique is essential in areas like stem cell research, cancer biology, and parasitology, providing insights into cellular processes and disease mechanisms (Cavanagh et al., 2011).

Anticancer Research

Pyrimidine derivatives, such as 2,4,6-trisubstituted pyrimidines with specific functional groups, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown potential as lead molecules in developing new anticancer agents (Cheremnykh et al., 2019).

Organometallic Chemistry

The synthesis of novel silver–ethynide complexes using ethynylpyrimidine ligands has been explored. These complexes form unique 2D and 3D organometallic networks, demonstrating the role of ethynylpyrimidine derivatives in the field of coordination chemistry and material science (Zhang et al., 2010).

properties

IUPAC Name

2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNUHRHTDNKJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498377
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylpyrimidine

CAS RN

37972-24-0
Record name 2-Ethynylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37972-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
MS Shvartsberg, VP Mamaev, NV Orekhova… - Bulletin of the Academy …, 1978 - Springer
Pyrimidlnes containing an unsubstituted acetylene group in position 2 are unknown. We have carried out the synthesis of 2-ethynylpyrimidlne (I), which is a key compound in the …
Number of citations: 1 link.springer.com
N Szesni, M Drexler, H Fischer - Organometallics, 2006 - ACS Publications
… Deprotonation of 2-ethynylpyrimidine with n-butyllithium at −78 C and reaction with the … )] is employed in the reaction with deprotonated 2-ethynylpyrimidine, the yield of the binuclear …
Number of citations: 13 pubs.acs.org
RS Foster, H Jakobi, JPA Harrity - Tetrahedron letters, 2011 - Elsevier
… Finally, we employed 2-ethynylpyrimidine in these cycloaddition reactions and once again found this process to deliver an almost equal mixture of 3- and 4-azine-substituted pyrazoles […
Number of citations: 27 www.sciencedirect.com
U Lottermoser, P Rademacher… - European journal of …, 2005 - Wiley Online Library
… The molecular structure of 2-ethynylpyrimidine (3) has been determined by X-ray structure analysis17 and the molecular symmetry is C 2 v . In the spectrum of 3 (Figure 2, Table 3), the …
L Zhao, TCW Mak - Inorganic chemistry, 2009 - ACS Publications
… , 5-ethynylpyrimidine, and 2-ethynylpyrimidine were synthesized by the literature method … 2-ethynylpyrazine, 5-ethynylpyrimidine or 2-ethynylpyrimidine, and triethylamine (2.0 mL) were …
Number of citations: 40 pubs.acs.org
JW Ying, T Ren - Journal of Organometallic Chemistry, 2008 - Elsevier
… 2-Ethynylpyrimidine was prepared from the Sonogashira reaction between 2-bromopyrimidine and trimethylsilylacetylene followed by desilylation with excess of K 2 CO 3 in THF/CH 3 …
Number of citations: 11 www.sciencedirect.com
P Font, H Valdés, G Guisado-Barrios, X Ribas - Chemical Science, 2022 - pubs.rsc.org
… We reacted 1,3-bis(2,6-diisopropylphenyl)triaz-1-ene with 2-ethynylpyridine or 2-ethynylpyrimidine in the presence of tert-butyl hypochlorite ( t BuOCl) and anhydrous potassium …
Number of citations: 15 pubs.rsc.org
YN Hu, JT Zhan, PR Bai, N An, JJ Tan, YZ Wang… - Journal of Hazardous …, 2023 - Elsevier
… In the case of 3-ethynylpyridine and 2-ethynylpyrimidine, after labeling with 4-ANPA, their retention times were extended from 1.0 min and 1.2 min to 6.1 min and 5.5 min, respectively (…
Number of citations: 3 www.sciencedirect.com
S DGS, VRR Ch, S Nalla - papers.ssrn.com
… method described for 11a, employing 9 (500 mg, 1.32mmol) was dissolved in (15 mL) of t-butyl alcohol:H2O, followed by addition of 2-ethynylpyrimidine (10b) (137.4 mg, 1.32mmol) …
Number of citations: 0 papers.ssrn.com
K Soai, T Kawasaki, A Matsumoto - Tetrahedron, 2018 - Elsevier
… Compound 15 was treated with the Grignard reagent of 2-ethynylpyrimidine 12 to afford diacetal 16, which could be converted to dialdehyde 17 by p-toluenesulfonic acid catalyzed …
Number of citations: 48 www.sciencedirect.com

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